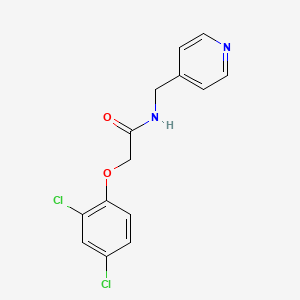![molecular formula C18H11N3O5 B5797208 2-anilino-5-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5797208.png)
2-anilino-5-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-anilino-5-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as BHQ or benzoisoquinoline-1,3-dione. BHQ has been found to have a variety of biochemical and physiological effects, making it a promising tool for investigating various aspects of cellular function.
Mecanismo De Acción
The mechanism of action of BHQ involves its ability to bind to calcium ions and inhibit their release from intracellular stores. This inhibition of calcium release can have a variety of downstream effects on cellular signaling pathways, leading to changes in cellular function and behavior.
Biochemical and Physiological Effects:
BHQ has been found to have a variety of biochemical and physiological effects, including the inhibition of calcium-dependent processes such as muscle contraction and neurotransmitter release. It has also been found to have antioxidant properties and to be capable of inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BHQ in lab experiments is its ability to selectively inhibit calcium signaling pathways without affecting other cellular processes. However, one limitation is that BHQ can be toxic to cells at high concentrations, making it important to carefully control dosages in experiments.
Direcciones Futuras
There are many potential future directions for research involving BHQ, including the development of new fluorescent probes for imaging cellular processes, the investigation of its potential as an anti-cancer agent, and the exploration of its role in neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms of action of BHQ and its potential applications in various areas of scientific research.
Métodos De Síntesis
The synthesis of BHQ involves several steps, starting with the reaction of 2-nitroaniline with phthalic anhydride to form 2-anilino-5-nitrobenzoic acid. This compound is then reduced using a palladium-catalyzed hydrogenation reaction to form 2-anilino-5-aminobenzoic acid. The final step involves the reaction of 2-anilino-5-aminobenzoic acid with nitrous acid to form BHQ.
Aplicaciones Científicas De Investigación
BHQ has been used in a variety of scientific research applications, including as a fluorescent probe for detecting and imaging cellular processes. It has also been used as a tool for investigating the mechanisms of action of various drugs and compounds. BHQ has been found to be particularly useful in studying the role of calcium signaling in cellular processes.
Propiedades
IUPAC Name |
2-anilino-5-hydroxy-6-nitrobenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O5/c22-14-9-13-15-11(16(14)21(25)26)7-4-8-12(15)17(23)20(18(13)24)19-10-5-2-1-3-6-10/h1-9,19,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWTVSAXDOLVND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN2C(=O)C3=CC=CC4=C3C(=CC(=C4[N+](=O)[O-])O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-5-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(5-chloro-2-thienyl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5797137.png)
![N-isobutyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5797144.png)
![4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5797150.png)

![N-[4-(diethylamino)-3-methylphenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5797164.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide](/img/structure/B5797178.png)

![4-chloro-N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5797198.png)
![2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5797202.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-methoxyphenyl)benzamide](/img/structure/B5797221.png)
![1-[2-(3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5797236.png)
